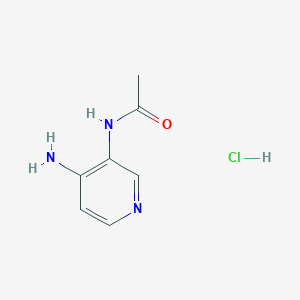
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-3-pyridinyl)-acetamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
This compound is characterized by its white crystalline solid form, soluble in water, methanol, and ethanol. Its molecular formula is C7H9ClN2O, with a molecular weight of 174.61 g/mol .
Antitumor Activity
Recent studies have highlighted the potential of this compound in antitumor applications. Research indicates that compounds with similar structures can inhibit fatty acid binding proteins (FABPs), which are implicated in cancer progression. Inhibition of FABP4 has shown promise in reducing metastasis and invasion in various cancers, including colon and ovarian cancers . The compound's structural features may contribute to its effectiveness as a FABP inhibitor.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have demonstrated that derivatives of pyridine-based compounds exhibit significant antimicrobial effects against a range of pathogens. For instance, certain derivatives have been shown to inhibit bacterial growth effectively, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4-amino-3-pyridinecarboxylic acid with acetic anhydride or acetic acid under controlled conditions. This process yields the desired product with high purity and yield. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
Case Studies
- Antitumor Efficacy : In one study, compounds structurally related to N-(4-amino-3-pyridinyl)-acetamide were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, highlighting their potential as therapeutic agents against cancer .
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting potent activity comparable to established antibiotics .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Colon Cancer Cells | 2.97 | |
| Antimicrobial | E. coli | 5.0 | |
| Antimicrobial | S. aureus | 8.0 |
Table 2: Synthesis Yield and Characterization Data
| Reaction Conditions | Yield (%) | Purity (%) | Characterization Method |
|---|---|---|---|
| Acetic Anhydride, Reflux | 90 | >95 | NMR, IR |
| Acetic Acid, Room Temp | 70 | >90 | NMR |
Propriétés
Numéro CAS |
676464-96-3 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
N-(4-aminopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
Clé InChI |
MKZXMKBJWHAKIX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)N.Cl |
SMILES canonique |
CC(=O)NC1=C(C=CN=C1)N |
Synonymes |
N-(4-Amino-3-pyridinyl)-acetamide Monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















